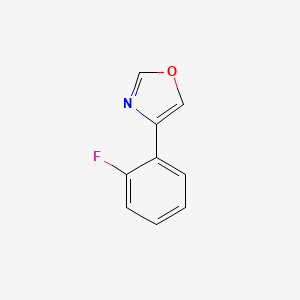

4-(2-Fluorophenyl)oxazole

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry in Organic Synthesis

The field of oxazole chemistry has a rich history, with the first synthesis of the parent oxazole compound dating back to the early 20th century. numberanalytics.com Since their discovery, oxazoles, which are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, have garnered significant attention in organic synthesis. numberanalytics.comwikipedia.org Early synthetic methods, such as the Robinson-Gabriel synthesis involving the cyclodehydration of α-acylamino ketones, laid the groundwork for accessing this important class of heterocycles. numberanalytics.comresearchgate.netslideshare.net

Over the years, the synthetic toolbox for creating oxazole derivatives has expanded considerably. tandfonline.comijpsonline.com Key methodologies that have been developed include the Fischer oxazole synthesis from cyanohydrins and aldehydes, the Bredereck reaction using α-haloketones and amides, and the van Leusen synthesis, which employs tosylmethyl isocyanide (TosMIC) and aldehydes. researchgate.nettandfonline.comijpsonline.com These methods have provided chemists with versatile routes to a wide array of substituted oxazoles, enabling the exploration of their chemical properties and applications. tandfonline.comnih.gov The evolution of these synthetic strategies has been driven by the need for more efficient, high-yielding, and regioselective reactions to access structurally diverse oxazole derivatives. ijpsonline.comtandfonline.com The development of metal-catalyzed and one-pot synthesis approaches has further modernized oxazole chemistry, allowing for the creation of complex molecules with greater ease. tandfonline.comijpsonline.comtandfonline.com

Significance of Fluorine Substitution in Modulating Chemical Reactivity and Properties of Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in medicinal chemistry and materials science. numberanalytics.commdpi.comtandfonline.com Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a molecule. numberanalytics.comtandfonline.comacs.org

One of the key impacts of fluorine substitution is the modulation of a compound's reactivity. acs.orgbeilstein-journals.orgnih.gov For instance, the presence of fluorine can influence the basicity of nearby nitrogen atoms in a heterocycle, affecting how the molecule interacts with biological targets. beilstein-journals.orgnih.gov Fluorination can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. numberanalytics.comtandfonline.com Furthermore, the incorporation of fluorine can improve a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. numberanalytics.comrsc.org The strategic placement of fluorine can also lead to conformational changes in the molecule, which can be exploited to optimize its binding affinity to a specific protein or receptor. beilstein-journals.orgnih.gov These modifications have proven to be crucial in the development of numerous pharmaceuticals and agrochemicals. numberanalytics.com

Overview of Current Academic Research Trajectories for Substituted Oxazole Derivatives

Current research on substituted oxazole derivatives is vibrant and multifaceted, with significant efforts directed towards their application in medicinal chemistry. tandfonline.comresearchgate.net Scientists are actively exploring the synthesis of novel oxazole-containing compounds as potential therapeutic agents for a wide range of diseases. tandfonline.combenthamscience.com

A major focus of this research is the development of oxazole derivatives as anticancer agents. researchgate.netbenthamscience.com Studies have shown that certain substituted oxazoles can inhibit the growth of cancer cells by targeting various cellular mechanisms, including the disruption of DNA replication and the inhibition of key enzymes involved in tumor progression. researchgate.netbenthamscience.com Another significant area of investigation is the antimicrobial activity of oxazole derivatives. tandfonline.comresearchgate.net Researchers are designing and synthesizing new oxazoles with the aim of combating drug-resistant bacteria and fungi. tandfonline.com

Beyond their medicinal applications, substituted oxazoles are also being investigated for their unique photophysical properties. researchgate.net This has led to their exploration as fluorescent probes and materials for optoelectronic applications. researchgate.net The ability to fine-tune the electronic properties of the oxazole ring through substitution makes them attractive candidates for the development of advanced materials. evitachem.com Synthetic chemists continue to develop innovative methods for the preparation of highly functionalized oxazoles, including the use of green chemistry approaches to create these valuable compounds in a more sustainable manner. ijpsonline.com

Chemical Profile of 4-(2-Fluorophenyl)oxazole

The compound this compound is a substituted heterocyclic molecule. Its chemical structure features an oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. Attached to the 4-position of this oxazole ring is a 2-fluorophenyl group.

| Property | Value |

| Molecular Formula | C9H6FNO |

| Canonical SMILES | C1=CC=C(C(=C1)F)C2=CN=CO2 |

| InChI | InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |

Synthesis and Characterization

The synthesis of 4- and 5-substituted oxazoles can be achieved through various chemical reactions. One common approach is the copper-catalyzed tandem synthesis from isocyanoacetate and aldehydes. rsc.org For example, ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate has been synthesized by reacting ethyl isocyanoacetate with p-fluorobenzaldehyde in the presence of a copper bromide catalyst and DABCO. rsc.org

Another synthetic route involves the reaction of 2-acylamino-ketones, a method known as the Robinson-Gabriel synthesis. slideshare.net Additionally, the van Leusen oxazole synthesis provides a pathway to 5-substituted oxazoles by reacting aldehydes with tosylmethyl isocyanide (TosMIC). ijpsonline.com The synthesis of 4,5-disubstituted oxazoles has also been accomplished in a one-pot manner using the van Leusen reaction with an ionic liquid as the solvent. nih.govmdpi.com

Derivatives of fluorophenyl oxazoles have been synthesized for various research purposes. For instance, 4-(2,4-dimethylbenzylidene)-2-(4-fluorophenyl)oxazole-5(4H)-one was synthesized and characterized for its antioxidant properties. turkjps.orgnih.gov Similarly, 2-(4-Fluorophenyl)-5-(pentylthio)-4-(phenylsulfonyl)oxazole has been synthesized and is of interest for its potential biological activities. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEGHDNXPVFYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Mechanisms in Oxazole (B20620) Formation

The formation of the oxazole ring can be achieved through various synthetic routes, each with a distinct reaction mechanism. Two classical and widely studied methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com The mechanism commences with the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the oxygen of the amide carbonyl group, leading to the formation of a five-membered cyclic intermediate, a hydroxydihydrooxazole (oxazoline) derivative. The final step is an acid-catalyzed dehydration of this intermediate to yield the aromatic oxazole ring. Dehydrating agents such as sulfuric acid or phosphorus pentachloride are frequently employed to facilitate this final aromatization step. pharmaguideline.com

The Van Leusen oxazole synthesis provides a route to 5-substituted oxazoles, but its mechanistic principles are relevant to understanding oxazole ring formation. It utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base. The resulting carbanion then acts as a nucleophile, attacking an aldehyde to form an intermediate. This is followed by an intramolecular cyclization where the alkoxide attacks the isocyanide carbon. Subsequent elimination of the tosyl group, often facilitated by the base, leads to the formation of the oxazole ring. nih.gov

More contemporary methods often involve transition-metal catalysis, where the mechanism is dictated by the catalytic cycle of the chosen metal, such as palladium or copper. beilstein-journals.orgstrath.ac.uk For instance, in palladium-catalyzed direct arylation reactions to form 4-aryloxazoles, the mechanism may involve a concerted metalation-deprotonation step or an electrophilic substitution-type pathway where the palladium catalyst coordinates to the oxazole nitrogen to direct the C-H activation. nih.gov

Detailed Studies of Key Intermediate Species and Transition States

The identification and characterization of intermediate species are fundamental to confirming a proposed reaction mechanism. In many oxazole syntheses, these intermediates are transient and not easily isolated, necessitating spectroscopic and computational studies for their investigation.

For the Van Leusen reaction, the formation of an oxazoline (B21484) intermediate precedes the final elimination step. nih.gov The reaction pathway involves the formation of a bond between the resulting hydroxy group from the aldehyde and the isocyano group. nih.gov

In metal-catalyzed reactions, the intermediates are typically organometallic complexes. For example, in palladium-catalyzed C-H arylation of an oxazole ring, a proposed mechanism involves an arylpalladium(II) complex . nih.gov The coordination of the oxazole to this complex can lower the pKa of the C-H bond, facilitating its deprotonation and subsequent formation of a palladacycle intermediate. Reductive elimination from this intermediate then yields the arylated oxazole and regenerates the active palladium catalyst. beilstein-journals.orgnih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the energetics of these pathways. researchgate.net These studies help in visualizing the three-dimensional structures of transition states—the highest energy points along the reaction coordinate—and in calculating their activation energies. For example, calculations can compare the energy barriers for different regiochemical outcomes (e.g., C4 vs. C5 arylation), providing insight into the observed selectivity. researchgate.net

Role of Catalysis in Directing Selectivity and Reaction Outcomes

Catalysis is a cornerstone of modern organic synthesis, offering pathways to products with high efficiency and selectivity under mild conditions. strath.ac.ukresearchgate.net In the synthesis of substituted oxazoles like 4-(2-Fluorophenyl)oxazole, transition metal catalysts, particularly those based on palladium (Pd) and copper (Cu), play a pivotal role. beilstein-journals.orgtandfonline.com

Palladium Catalysis: Palladium complexes are widely used for cross-coupling reactions, including direct C-H arylation, to form carbon-carbon bonds. beilstein-journals.org In the context of forming a 4-aryloxazole, a palladium catalyst can facilitate the coupling of an oxazole core with an aryl halide (e.g., 2-fluorophenyl bromide). The choice of ligand coordinated to the palladium center is critical in controlling the reaction's regioselectivity. Electron-rich phosphine (B1218219) ligands, for example, can promote the desired C-H activation at a specific position on the oxazole ring. beilstein-journals.org The mechanism often involves a catalytic cycle of oxidative addition, C-H activation/metalation, and reductive elimination. nih.gov

Copper Catalysis: Copper catalysts are also effective, particularly in reactions involving nitriles or in coupling reactions. tandfonline.com For example, copper(I)-catalyzed reactions can be used for the direct arylation of oxazoles. beilstein-journals.org A proposed mechanism may involve the formation of a C2-cuprated oxazole, which then acts as a transmetalating agent in a standard cross-coupling cycle with a palladium co-catalyst. beilstein-journals.org In other cases, copper can mediate the cyclocondensation of various precursors to form the oxazole ring itself. organic-chemistry.orgjsynthchem.com

The table below summarizes the role of different catalytic systems in oxazole synthesis, highlighting their influence on reaction outcomes.

| Catalyst System | Typical Reaction | Role of Catalyst | Selectivity Control |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand | Direct C-H Arylation | Activates C-H bond for coupling with aryl halide. | Ligand choice (e.g., P(o-tol)₃) directs arylation to C2 or C5. beilstein-journals.org |

| Cu(I) Salts (e.g., CuI) | Direct Arylation / Cyclization | Can facilitate C-H activation or act as a transmetalation agent. beilstein-journals.orgtandfonline.com | Often used with a co-catalyst; selectivity depends on the overall mechanism. |

| Gold (Au) Complexes | Cyclization of N-propargylamides | Activates alkyne functionality for intramolecular attack. organic-chemistry.org | High regioselectivity in cyclization to form the oxazole ring. |

| FeCl₃ / ZnI₂ | Cyclization of Acetylenic Amides | Lewis acids that mediate regiocontrolled cyclization. organic-chemistry.org | Directs the formation of the oxazole ring over other isomers. |

Analysis of Kinetic and Thermodynamic Aspects of Oxazole Synthesis

The study of reaction kinetics provides information on the rate of a chemical reaction, while thermodynamics describes the energy differences between reactants and products, determining the position of equilibrium. Both are essential for understanding and optimizing the synthesis of this compound.

Thermodynamic Control: In many chemical reactions, multiple products can be formed. The product distribution is determined by thermodynamics if the reaction is reversible and allowed to reach equilibrium. The most stable product (the thermodynamic product) will predominate. The aromaticity of the oxazole ring provides a strong thermodynamic driving force for the final dehydration or elimination step in many synthesis routes, as it leads to a significant increase in stability. clockss.org

Kinetic Control: When a reaction is irreversible or stopped before reaching equilibrium, the product distribution is governed by the relative rates of the competing pathways. The product that is formed fastest (the kinetic product) will be the major one. In catalyzed reactions, the catalyst lowers the activation energy of a specific pathway, thereby increasing its rate and allowing for kinetic control over the product outcome. For example, the choice of ligand in a palladium-catalyzed arylation can selectively lower the transition state energy for C-H activation at one position over another, thus kinetically dictating the regioselectivity. nih.gov

A kinetic analysis of a reaction, such as the hydrolytic degradation of a complex molecule, can reveal the reaction order. For instance, studies on the degradation of some complex therapeutic agents have shown first-order kinetics. mdpi.com While this is related to degradation rather than synthesis, it illustrates the type of analysis used. For synthesis, kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading) to determine the rate law and activation parameters.

Computational chemistry provides powerful tools to analyze these aspects. Theoretical calculations can estimate the relative energies of intermediates and transition states, allowing for the prediction of the most likely reaction pathway from both kinetic and thermodynamic standpoints. researchgate.net

| Parameter | Influence on Oxazole Synthesis | Method of Study |

| Temperature | Affects reaction rate (kinetics) and equilibrium position (thermodynamics). Higher temperatures favor the thermodynamic product. | Experimental rate studies at different temperatures; Arrhenius plots. |

| Catalyst Concentration | Influences the reaction rate. The order with respect to the catalyst can provide mechanistic insight. | Monitoring reaction progress at varying catalyst loadings. |

| Solvent Polarity | Can stabilize or destabilize charged intermediates and transition states, affecting reaction rates. | Kinetic studies in a range of solvents with different dielectric constants. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. Catalysts provide a lower Ea pathway. | Determined from kinetic data (Arrhenius equation) or computational modeling. researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of a reaction. A negative ΔG favors product formation. | Calculated from thermodynamic data or computational modeling. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, stability, and electronic properties of organic compounds. These methods provide insights at the atomic level that are often complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometries and predict vibrational frequencies. For heterocyclic compounds similar to 4-(2-Fluorophenyl)oxazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have shown excellent agreement between theoretical and experimental data ajchem-a.com.

Such analyses for this compound would involve calculating its ground-state energy, electron density distribution, and molecular orbitals. The resulting electronic structure data helps in understanding the molecule's stability and chemical behavior. For instance, in a study on the related compound 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT was used to determine structural parameters and analyze vibrational wavenumbers, providing a foundational understanding of the molecule's physical properties ajchem-a.com.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods, such as Hartree-Fock (HF) calculations, are used for the fundamental determination of molecular geometry by solving the Schrödinger equation without empirical parameters. These methods are crucial for finding the most stable conformation (the geometry with the lowest energy) of a molecule mdpi.comnih.gov.

For this compound, geometry optimization would be performed to determine precise bond lengths, bond angles, and dihedral angles. This process identifies the most stable spatial arrangement of the atoms. In studies of similar aromatic heterocyclic systems, ab initio and DFT methods have been used to compare different conformers and identify the global minimum on the potential energy surface mdpi.comnih.gov. While DFT methods often provide results more consistent with experimental data, HF calculations remain a valuable tool, particularly for initial structural explorations mdpi.com.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and reactivity of a molecule mdpi.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity mdpi.com.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5743 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0928 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4815 | Indicates kinetic stability and chemical reactivity |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets mdpi.com.

For this compound, MD simulations could be employed to understand its dynamic behavior in different environments. For example, simulations could reveal how the molecule interacts with water molecules or how it might bind to a protein's active site. In studies of other 1,3,4-oxadiazole (B1194373) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, providing insights that are crucial for drug design mdpi.com.

Prediction of Reactivity and Regioselectivity through Computational Approaches

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of chemical reactions. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is a primary method for this purpose mdpi.commdpi.com. The distribution of these orbitals on the molecule can indicate which sites are more susceptible to electrophilic or nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. MEP maps reveal regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis identified the nitrogen atoms of the oxadiazole ring as the most likely sites for electrophilic interaction ajchem-a.com. A similar analysis for this compound would map its reactive sites, guiding synthetic chemistry efforts.

Studies on Intermolecular Interactions and Solvent Effects

The chemical behavior of a molecule can be significantly influenced by its interactions with surrounding molecules, particularly the solvent. Computational models can effectively simulate these interactions. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

Studies on related oxazole (B20620) derivatives have shown that their photophysical properties can be highly sensitive to solvent polarity nih.govresearchgate.net. This solvatochromic effect, where the absorption or emission wavelength changes with solvent polarity, often indicates the occurrence of intramolecular charge transfer (ICT) in the excited state nih.gov. Computational studies can predict changes in a molecule's conformational stability and electronic properties when moved from the gas phase to a solvent nih.gov. For this compound, such studies would elucidate how different solvents affect its stability, conformation, and electronic structure, which is vital for applications in materials science and medicinal chemistry.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

The 2-fluorophenyl group in 4-(2-Fluorophenyl)oxazole is subject to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the fluorine atom and the oxazole (B20620) ring.

Directing Effects : The fluorine atom is a well-established ortho, para-director. masterorganicchemistry.com This is due to the ability of its lone pair electrons to stabilize the arenium ion intermediate through resonance, particularly when the electrophile attacks the positions ortho and para to it. However, due to its high electronegativity, fluorine also exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com

The oxazole ring, attached at the C1 position of the phenyl ring, generally acts as an electron-withdrawing and thus deactivating group. This deactivation further reduces the nucleophilicity of the phenyl ring.

The combination of these effects means that electrophilic substitution on the fluorophenyl moiety of this compound will be slower than on benzene itself. The substitution will be directed to the positions activated by the fluorine atom, which are the C3 and C5 positions (ortho and para to the fluorine, respectively). Steric hindrance from the adjacent oxazole ring might influence the ratio of ortho to para substitution, often favoring the less hindered para position (C5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 4-(2-Fluoro-5-nitrophenyl)oxazole |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 4-(5-Bromo-2-fluorophenyl)oxazole |

| SO₃/H₂SO₄ (Sulfonation) | SO₃ | This compound-5'-sulfonic acid |

Functionalization and Transformation of the Oxazole Ring

The oxazole ring, while aromatic, possesses unique reactivity that allows for its selective functionalization and transformation through various chemical pathways.

Oxidation of the oxazole ring can proceed through several mechanisms, leading to different products depending on the oxidant and reaction conditions.

Photo-oxidation : In the presence of singlet oxygen (¹O₂), typically generated photochemically, oxazoles undergo a [4+2] cycloaddition reaction. murdoch.edu.aucdu.edu.au This process forms an unstable endoperoxide intermediate, which readily decomposes, leading to ring cleavage. The products are often complex triamides, resulting from the fragmentation of the oxazole core. murdoch.edu.aucdu.edu.au For this compound, this reaction would disrupt the heterocyclic ring, yielding acyclic derivatives.

Enzymatic Oxidation : Certain enzymes, particularly aldehyde oxidases (AO) found in the liver cytosol, can catalyze the oxidation of the oxazole ring. nih.govwikipedia.org Studies on various 4- or 5-substituted oxazoles have shown that AO can hydroxylate the C2 position, leading to the formation of a 2-oxazolone, which is a cyclic carbamate. nih.govresearchgate.net This biotransformation represents a potential metabolic pathway for oxazole-containing compounds. The reaction mechanism involves a nucleophilic attack at the C2 carbon, with the incorporated oxygen atom originating from water. nih.govwikipedia.org

Reduction of the oxazole ring typically diminishes its aromaticity, leading to the formation of oxazolines or, under harsher conditions, ring-opened products. tandfonline.com

Catalytic Hydrogenation : A significant advancement in oxazole reduction is the catalytic asymmetric hydrogenation of substituted oxazoles to yield chiral oxazolines. nih.govacs.orgacs.org Using a chiral ruthenium catalyst, such as one generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand (e.g., PhTRAP), it is possible to achieve high enantioselectivity (up to 99% ee). nih.govacs.org Applying this methodology to this compound would provide access to optically active 4-(2-fluorophenyl)oxazolines, which are valuable chiral building blocks.

Chemical Reduction : Other reducing agents can lead to ring opening. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cleave the oxazole ring. tandfonline.com

The electron-deficient nature of the protonated or N-alkylated oxazole ring makes it susceptible to nucleophilic attack, although the neutral ring is generally unreactive. tandfonline.comclockss.org

Reactivity Sites : The C2 position is the most electrophilic and thus the primary site for nucleophilic attack, especially if there is a good leaving group present. tandfonline.comwikipedia.org The C5 and C4 positions are less reactive towards nucleophiles. tandfonline.com

Lithiation : A powerful strategy for the functionalization of oxazoles is deprotonation using strong bases (lithiation) to form highly reactive organolithium intermediates. clockss.org The site of lithiation is highly dependent on the substitution pattern and the base used. For 2-methyl-4-phenyloxazole, bases like n-BuLi or LDA favor deprotonation at the C5 position of the ring. williams.edu The resulting lithiated species can be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new substituents at the C5 position. clockss.orgwilliams.edu This strategy is directly applicable to this compound for derivatization at the C5-position.

Ring-Opening and Rearrangement Reactions of Oxazole Systems

Oxazole systems can undergo several characteristic ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.

Cornforth Rearrangement : This is a thermal rearrangement specific to 4-acyloxazoles. wikipedia.orgalchetron.com The reaction involves a pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent ring closure to form an isomeric oxazole. alchetron.comyoutube.com To apply this to this compound, it would first need to be acylated at the C5 position and then have a carbonyl-containing substituent introduced at the C4 position.

Diels-Alder Reaction : The oxazole ring can function as a diene in [4+2] cycloaddition reactions with dienophiles, particularly electron-deficient alkenes and alkynes. wikipedia.orgwikipedia.orgorganic-chemistry.org The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile to form a furan (B31954), or rearranges to form a substituted pyridine (B92270). wikipedia.org This reactivity provides a synthetic route from oxazoles to other important heterocyclic systems.

Ring Cleavage via Nucleophilic Attack : As mentioned, strong nucleophiles can induce ring cleavage. tandfonline.com For example, treatment of oxazoles with hydroxide can lead to hydrolysis and the formation of an α-acylamino ketone.

Strategies for the Introduction of Diverse Substituents for Material Science Applications

The functionalization of this compound is of interest for the development of new materials, such as organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals. The introduction of diverse substituents allows for the fine-tuning of photophysical and electronic properties.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C and C-heteroatom bonds. To apply these methods, this compound would first need to be halogenated at a specific position (e.g., C5 of the oxazole or a position on the phenyl ring). The resulting halo-oxazole can then be coupled with various partners:

Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to introduce new aryl or vinyl groups. tandfonline.com

Stille Coupling : Reaction with organostannanes.

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to introduce nitrogen-based functionalities.

Direct C-H Functionalization : A more modern and atom-economical approach is the direct functionalization of C-H bonds. nih.gov This strategy avoids the pre-functionalization (e.g., halogenation) step. Using transition metal catalysts (e.g., palladium, rhodium, iridium), it is possible to selectively activate and functionalize specific C-H bonds on either the oxazole or the fluorophenyl ring. nih.gov For example, direct arylation could be used to couple this compound with other aromatic systems, leading to extended π-conjugated molecules with tailored electronic properties suitable for applications in organic electronics. nih.gov

Table 2: Summary of Derivatization Strategies and Potential Applications

| Strategy | Target Site | Reagents/Catalysts | Potential Substituents Introduced | Application Area |

|---|---|---|---|---|

| Electrophilic Substitution | Fluorophenyl Ring | HNO₃, Br₂, RCOCl | -NO₂, -Br, -COR | Synthesis of Intermediates |

| Lithiation-Electrophilic Quench | Oxazole Ring (C5) | n-BuLi, then E⁺ | Alkyl, Aryl, -COOH, -CH(OH)R | Functional Probes, Intermediates |

| Suzuki-Miyaura Coupling | Halogenated Ring | Pd catalyst, boronic acid | Aryl, Heteroaryl, Vinyl | Organic Electronics, Dyes |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(2-Fluorophenyl)oxazole, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals unequivocally.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons on the oxazole (B20620) and the fluorophenyl rings. The protons on the oxazole ring (H-2 and H-5) would appear as singlets in the aromatic region. The four protons on the 2-fluorophenyl ring would exhibit a more complex multiplet pattern due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) coupling.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the oxazole ring carbons (C-2, C-4, and C-5) are characteristic of this heterocyclic system. The six carbons of the fluorophenyl ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

2D NMR: To confirm the assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would establish the connectivity between adjacent protons on the fluorophenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the fluorophenyl ring to the C-4 position of the oxazole ring.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Oxazole) | 8.05 | s | |

| H-5 (Oxazole) | 7.85 | s | |

| H-3' (Phenyl) | 7.90 | td | J = 7.7, 1.8 |

| H-4' (Phenyl) | 7.35 | m | |

| H-5' (Phenyl) | 7.20 | m |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole) | 151.0 |

| C-4 (Oxazole) | 138.5 |

| C-5 (Oxazole) | 125.0 |

| C-1' (Phenyl) | 122.0 (d, J = 14.0 Hz) |

| C-2' (Phenyl) | 160.0 (d, J = 250.0 Hz) |

| C-3' (Phenyl) | 116.0 (d, J = 22.0 Hz) |

| C-4' (Phenyl) | 130.0 (d, J = 8.0 Hz) |

| C-5' (Phenyl) | 124.5 (d, J = 3.5 Hz) |

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of this compound (C₉H₆FNO, MW = 163.15 g/mol ).

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The experimentally measured mass would be compared to the calculated mass for C₉H₇FNO⁺.

Fragmentation Analysis: Under higher energy conditions (e.g., in tandem MS/MS), the molecular ion would fragment in a predictable manner. Characteristic fragmentation patterns for oxazoles often involve the cleavage of the heterocyclic ring. The fragmentation of the fluorophenyl group could also be observed.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

C-H stretching from the aromatic rings.

C=C and C=N stretching within the aromatic and oxazole rings.

C-O-C stretching of the oxazole ether linkage.

C-F stretching from the fluorophenyl group, which typically gives a strong absorption in the IR spectrum.

Ring breathing modes of both the oxazole and phenyl rings.

IR and Raman are complementary techniques; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

Table 4: Hypothetical IR and Raman Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=N Stretch (Oxazole) | ~1650 | ~1650 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-F Stretch | ~1250 | Weak |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the torsion angle between the plane of the oxazole ring and the plane of the 2-fluorophenyl ring, which would describe the degree of twist between the two aromatic systems. Intermolecular interactions, such as π-π stacking or C-H···N/O/F hydrogen bonds, that govern the crystal packing would also be revealed.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.4 |

| c (Å) | 16.2 |

| β (°) | 105 |

| Volume (ų) | 715 |

Exploration of Advanced Applications in Chemical Sciences Non Biological

Utilization as Synthetic Intermediates for Complex Heterocyclic Systems

The oxazole (B20620) ring is a fundamental five-membered heterocycle that serves as a crucial intermediate in the synthesis of more complex molecular architectures. nih.gov Its derivatives are frequently employed as building blocks due to the reactivity of the oxazole ring itself and the potential for functionalization at its various positions. tandfonline.com The 4-(2-Fluorophenyl)oxazole structure can undergo several types of reactions to yield larger, fused, or poly-heterocyclic systems.

Key synthetic transformations involving the oxazole moiety include:

Cycloaddition Reactions: The oxazole ring can behave as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. This allows for the construction of pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

Electrophilic Substitution: While the oxazole ring is generally electron-deficient, electrophilic substitution can occur, primarily at the C5 position, especially when activating groups are present. tandfonline.com

Nucleophilic Substitution: Halogenated oxazole derivatives can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The reactivity order for substitution is generally C2 > C4 > C5. tandfonline.com

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are used to arylate oxazole rings, enabling the synthesis of complex poly-aryl and heterocyclic systems. tandfonline.com

The van Leusen oxazole synthesis is a prominent method for forming the oxazole ring itself from aldehydes and tosylmethylisocyanide (TosMIC), providing a direct route to 5-substituted oxazoles that can be further elaborated. nih.gov Through these and other synthetic strategies, this compound derivatives serve as key precursors for novel heterocyclic compounds.

Table 1: Synthetic Routes for Complex Heterocycles from Oxazole Intermediates

| Reaction Type | Reagents/Conditions | Resulting System | Reference |

|---|---|---|---|

| van Leusen Reaction | Aldehydes, TosMIC, Base | 5-Substituted Oxazoles | nih.gov |

| Diels-Alder Cycloaddition | Dienophiles (e.g., alkenes, alkynes) | Pyridine or Furan Derivatives | pharmaguideline.com |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst | Arylated Oxazoles | tandfonline.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylated Oxazoles | pharmaguideline.com |

| One-Pot Synthesis | Diazoketones, Amides, Cu(II) Triflate | 2,4-Disubstituted Oxazoles | tandfonline.com |

Potential Applications in Materials Science and Polymer Chemistry

The incorporation of fluorinated heterocyclic moieties like this compound into polymers is a strategy to develop advanced materials with tailored properties. The fluorine atom can enhance thermal stability, chemical resistance, and solubility while also modulating the electronic and optical properties of the material. chemimpex.comacs.org

In the field of organic electronics, donor-acceptor (D-A) copolymers are crucial for applications such as organic solar cells (OSCs). acs.orgnih.gov The integration of fluorinated units can effectively fine-tune the energy levels (HOMO/LUMO) of these polymers, which is critical for device performance. acs.org While direct polymerization of this compound is not widely reported, its structural motifs are relevant. For example, polymers containing fluorinated benzothiadiazole units—another electron-deficient heterocycle—demonstrate improved molecular packing and charge transport properties. acs.orgnih.gov

Derivatives of oxazole and the related oxadiazole have been incorporated into the side chains of fluorene-based conjugated polymers. documentsdelivered.com These bulky, electron-withdrawing pendants can reduce polymer aggregation in the solid state, improve electron injection, and lead to more stable photoluminescence, making them suitable for light-emitting diode (LED) applications. documentsdelivered.comst-andrews.ac.uk

Table 2: Influence of Fluorinated Heterocyclic Units on Polymer Properties

| Polymer Type | Incorporated Unit | Effect on Properties | Potential Application | Reference |

|---|---|---|---|---|

| D-A Copolymers | Fluorinated Benzothiadiazole | Tuned energy levels, enhanced charge transport | Organic Solar Cells | acs.orgnih.gov |

| Fluorene-based Copolymers | Oxadiazole Pendants | Reduced aggregation, improved electron injection | Light-Emitting Diodes | documentsdelivered.com |

| Poly(alkoxyPBD) | Oxadiazole | Electron-transporting/hole-blocking layer | Light-Emitting Diodes | st-andrews.ac.uk |

Role in Catalysis and Ligand Design for Organometallic Chemistry

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows oxazole-containing molecules to serve as ligands in organometallic chemistry. The design of such ligands is crucial for developing catalysts with specific activities and selectivities. mdpi.com

While research specifically detailing this compound as a ligand is limited, related structures show significant promise. For instance, ligands containing both oxazole and oxazoline (B21484) or pyridine moieties have been used to synthesize vanadium complexes. mdpi.com These complexes have proven to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. The substitution pattern on the heterocyclic rings has a considerable impact on the catalyst's performance and the properties of the resulting polymer. mdpi.com

The 2-fluorophenyl group itself plays a role in organometallic chemistry. Fluorobenzenes generally bind weakly to metal centers, which can allow them to function as easily displaced ligands or non-coordinating solvents. rsc.org However, the C-F bond can also be activated by reactive transition metal complexes, opening up opportunities for catalytic transformations. rsc.org In a ligand context, the electronegative fluorine atom can modulate the electronic properties of the ligand, thereby influencing the reactivity of the coordinated metal center.

Table 3: Oxazole-Based Ligands in Catalysis

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Oxazole-Oxazoline | Vanadium (V) | Ethylene Polymerization & Copolymerization | mdpi.com |

| Imidazo[4,5-b]porphyrins | Manganese (Mn) | Catalytic Oxidation of Sulfides | mdpi.com |

| Oxazole/Pyridine-Based | Not specified | G-Quadruplex Ligands, Rock Kinase Inhibition | nih.gov |

Considerations for Dye Development and Agrochemicals

The unique structural and electronic features of fluorophenyl oxazole derivatives make them attractive candidates for the development of specialized chemicals, including dyes and agrochemicals.

Dye Development: Molecules with donor-π-acceptor (D-π-A) structures often exhibit interesting photophysical properties, such as fluorescence, making them useful as dyes or fluorophores. nih.gov The oxazole scaffold can act as either an electron-donating or electron-withdrawing group depending on its substitution pattern, facilitating the creation of D-π-A systems. nih.gov These structures can exhibit intramolecular charge transfer (ICT), and their emission colors can often be tuned by modifying substituents. nih.govnih.gov The development of highly substituted oxazole derivatives has led to fluorophores capable of targeting specific cellular organelles for imaging applications. nih.gov

Agrochemicals: The oxazole ring is a core component in a number of commercially successful pesticides. acs.orgbohrium.com Research has shown that oxazole derivatives possess a wide range of biological activities, including antifungal, insecticidal, and herbicidal properties. acs.orgbohrium.com The introduction of a fluorine atom or a fluorinated phenyl group is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and binding affinity to target enzymes. bohrium.com For example, various oxazole derivatives have been identified as potential fungicides, insecticides, and herbicides. chemimpex.comacs.org The specific substitution pattern on the oxazole and phenyl rings is critical for determining the type and level of activity. bohrium.com

Table 4: Applications of Oxazole Derivatives in Agrochemicals

| Compound Class | Type of Activity | Target Examples | Reference |

|---|---|---|---|

| 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole | Intermediate | Pesticides and Herbicides | chemimpex.com |

| N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamides | Fungicidal | Succinate Dehydrogenase Inhibitors (SDHi) | acs.org |

| General Oxazole Derivatives | Insecticidal/Acaricidal | Spodoptera exigua, Mythimna separata | bohrium.com |

| General Oxazole Derivatives | Herbicidal | Brassica juncea, Rumex acetosa L. | bohrium.com |

| General Oxazole Derivatives | Antifungal | Botrytis cinerea, Magnaporthe oryzae | bohrium.com |

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

A major thrust in modern chemical synthesis is the development of environmentally benign and efficient processes. For fluorinated oxazoles, future research will likely prioritize "green" chemistry principles to minimize waste and energy consumption. precedenceresearch.com This involves moving away from multi-step procedures toward more streamlined approaches.

One promising area is the advancement of one-pot protocols that combine multiple reaction steps into a single operation, thereby saving time, resources, and reducing purification needs. organic-chemistry.orgnih.gov For instance, methods that allow for the synthesis of oxazoles directly from β-hydroxy amides in a single pot are being explored. organic-chemistry.orgnih.gov The use of milder and more efficient cyclodehydration reagents, such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), represents a step in this direction, offering high functional group compatibility and excellent yields under gentle conditions. organic-chemistry.orgnih.gov

Furthermore, direct fluorination techniques are gaining traction as a more atom-economical strategy. precedenceresearch.com Unlike traditional methods that may require the pre-installation of a fluorine atom onto a starting material, direct fluorination enables the direct substitution of fluorine into organic molecules, creating high-value compounds more efficiently. precedenceresearch.com Advancements in catalytic systems and safer handling technologies for fluorinating agents are critical for accelerating the adoption of these more sustainable methods. precedenceresearch.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and optimizing processes. precedenceresearch.com These computational tools are becoming indispensable for navigating the complex chemical space associated with fluorinated compounds.

Machine learning algorithms are increasingly used to predict the outcomes of chemical reactions, including yields and selectivity, from large datasets generated by high-throughput experimentation. acs.orgprinceton.edunih.gov For example, random forest ML algorithms have been successfully trained on reaction data to predict high-yielding conditions for new, untested substrates in deoxyfluorination reactions. acs.org This predictive power allows researchers to bypass laborious and resource-intensive experimental screening. rsc.org

Moreover, explainable AI techniques are being developed to make these models less of a "black box." arxiv.org These methods provide insights into why a model makes a certain prediction, visualizing how specific molecular substructures influence reaction outcomes and helping chemists to rationally design molecules with desired properties. nih.govarxiv.org

Exploration of Novel Reactivity Patterns for Fluorinated Oxazoles

While the synthesis of the core oxazole (B20620) ring is well-established, ongoing research seeks to uncover new ways to modify and functionalize fluorinated oxazoles to create diverse molecular architectures. The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the oxazole ring, opening up new avenues for chemical transformations. nih.gov

A key area of exploration is the functionalization of complex heterocyclic systems derived from fluorinated oxazoles. For example, research has shown the successful synthesis of novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones through [3+3] cyclocondensation reactions. nih.gov These fused scaffolds can then be further diversified using powerful cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, allowing for the attachment of a wide variety of substituents. nih.gov

The development of synthetic methods for creating new fluorinated heterocyclic compounds with potential biological or material applications remains a strong interest. nih.gov The unique reactivity of precursors such as fluorinated alkynoates allows for their efficient cyclocondensation with 2-amino-oxazole derivatives to produce novel fused ring systems. nih.gov Additionally, alkynylated heterocycles are valuable intermediates for a broad range of subsequent transformations, including click reactions and Michael additions, further expanding the accessible chemical space. nih.gov

Expansion of Non-Biological Applications for Fluorinated Oxazole Derivatives

Although fluorinated heterocycles are well-known for their crucial role in the pharmaceutical and agrochemical industries, there is a growing interest in their application in other technological fields. precedenceresearch.comnih.govmdpi.com The unique properties imparted by fluorine—such as increased thermal stability, lipophilicity, and altered electronic character—make these compounds attractive for materials science. nih.gov

Emerging opportunities for fluorinated compounds are being identified in the development of next-generation materials for electric vehicles (EVs) and semiconductors. precedenceresearch.com The specific properties of fluorinated oxazoles could be leveraged in the design of advanced polymers, liquid crystals, or functional dyes. Their incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is another potential area of exploration. precedenceresearch.com The broader field of chemical synthesis continues to contribute to materials science by providing the building blocks for these advanced applications. chemscene.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-fluorophenyl)oxazole derivatives, and how do reaction conditions influence yield and purity?

- Answer : The synthesis of fluorophenyl-substituted oxazoles often involves multi-step reactions. For example, the Pechmann reaction (H₂SO₄ catalysis at 35°C) is effective for generating coumarin derivatives with fluorophenyl groups, as seen in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin . β-keto ester intermediates, prepared via reactions between methyl acetoacetate and fluorobenzoyl chloride, are also critical precursors . Substituent-specific protocols, such as cyclocondensation with hydrazine hydrate for pyrazole-oxazole hybrids, can further diversify derivatives . Optimization of catalysts (e.g., n-BuLi, Et₃N) and solvent systems (DCM, acetic anhydride) is essential to minimize side reactions and improve purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.